![molecular formula C23H22N4O2S B2886581 N-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)-5-苯基异恶唑-3-甲酰胺 CAS No. 1797953-61-7](/img/structure/B2886581.png)

N-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)-5-苯基异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

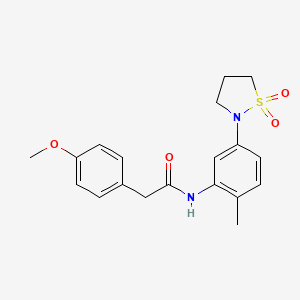

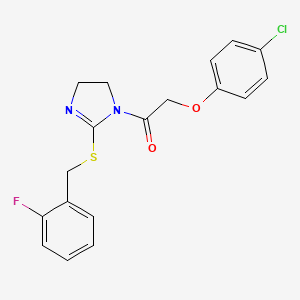

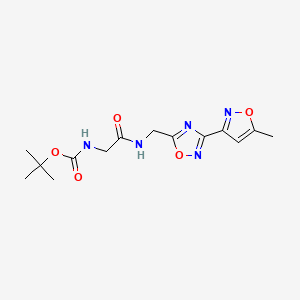

“N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It has been evaluated for its anti-inflammatory properties .

Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular formula of the compound is C18H22N4O2S . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The compound was evaluated for its anti-inflammatory activity. Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.5 g/mol . Other physical and chemical properties such as solubility and absorption are yet to be reported in the literature.科学研究应用

Anti-Inflammatory Properties

This compound has been synthesized and analyzed for its anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 (11.34 µM and 11.21 µM) values for COX-1 inhibition . These compounds demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Analgesic Activities

The compound has shown significant analgesic activities . This makes it a potential candidate for the development of new analgesic drugs.

Antifungal Activity

Some derivatives of the compound have been evaluated for their antifungal activities . These compounds were tested against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Synthesis of Fused Heterocyclic Compounds

2-Aminobenzothiazoles, which are part of the compound’s structure, are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .

Neuroprotective Action

A number of drugs containing the benzothiazole core, which is part of the compound’s structure, are commercially used to treat different pathologies. For example, Riluzole owns a neuroprotective action useful in the treatment of amyotrophic lateral sclerosis .

Antiviral and Immunosuppressant Properties

Frentizole, another example of a benzothiazole derivative, possesses antiviral and immunosuppressant properties .

Anti-inflammatory, Analgesic, and Anti-pyretic Activities

Flurbiprofen, a propionic acid derivative and a non-steroidal anti-inflammatory drug (NSAID), is known to have anti-inflammatory, analgesic, and anti-pyretic activities . It is mainly used to treat osteoarthritis and similar diseases .

Pharmaceutical Industry

The synthesis of amides, which is part of the compound’s structure, is extremely important for the pharmaceutical industry . It is estimated that amide preparation is the most common chemical reaction employed .

作用机制

未来方向

属性

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c28-22(19-14-20(29-26-19)17-6-2-1-3-7-17)24-15-16-10-12-27(13-11-16)23-25-18-8-4-5-9-21(18)30-23/h1-9,14,16H,10-13,15H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMPUXODTBZPBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2886498.png)

![N-(3,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2886513.png)

![1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886515.png)

![Dispiro[2.1.35.13]nonane-7-carboxylic acid](/img/structure/B2886517.png)